

Technical Guide: ^1H NMR Spectrum of 2-Amino-5-bromo-4-methoxynicotinonitrile

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methoxynicotinonitrile

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This technical guide provides an in-depth analysis of the expected ^1H Nuclear Magnetic Resonance (NMR) spectrum of **2-Amino-5-bromo-4-methoxynicotinonitrile**. Due to the absence of publicly available experimental spectra for this specific compound, this guide is based on predictive analysis using established chemical shift principles and data from structurally analogous molecules.

Predicted ^1H NMR Spectral Data

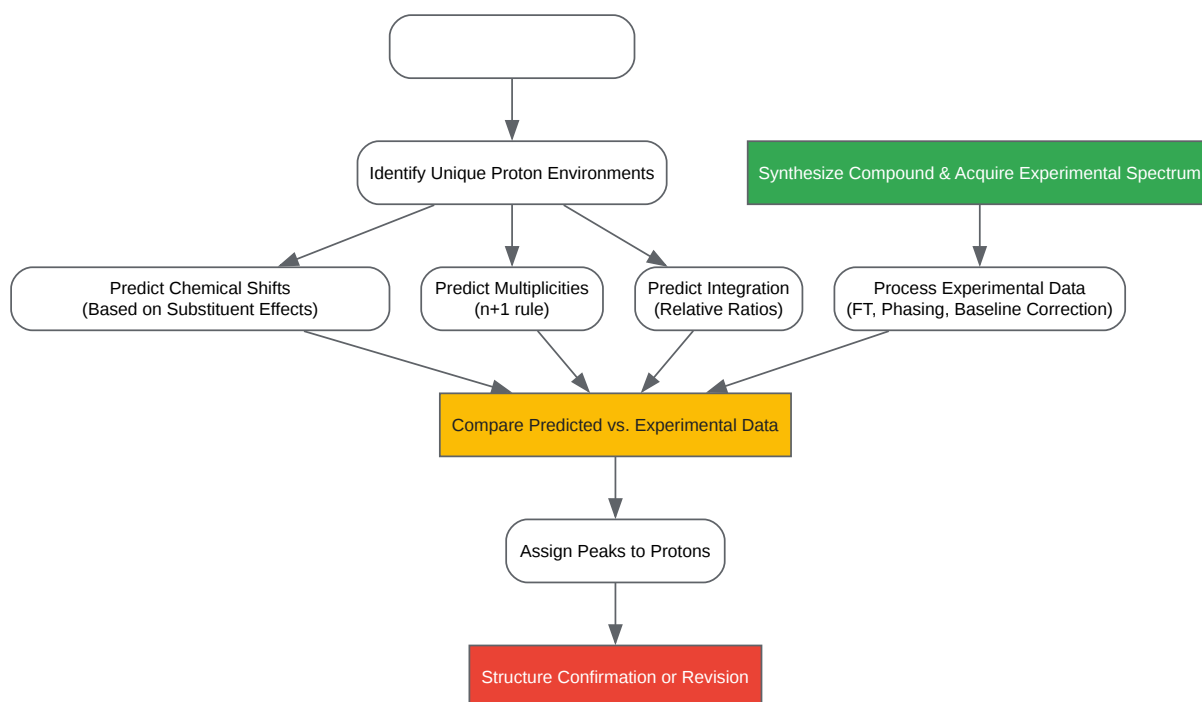
The following table summarizes the predicted ^1H NMR spectral data for **2-Amino-5-bromo-4-methoxynicotinonitrile**. These predictions are based on the analysis of substituent effects on the pyridine ring system.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	Singlet	1H	H-6 (Pyridine ring)
~6.0 - 7.0	Broad Singlet	2H	-NH ₂ (Amino group)
~4.0	Singlet	3H	-OCH ₃ (Methoxy group)

Note: The chemical shift of the amino ($-NH_2$) protons can be highly variable and is dependent on factors such as solvent and concentration. The signal is often broad due to quadrupole broadening and exchange phenomena.

Molecular Structure and Proton Environments

The structure of **2-Amino-5-bromo-4-methoxynicotinonitrile** contains three distinct proton environments, which are expected to give rise to three signals in the 1H NMR spectrum.



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